3H-Pyrazole-3-carboxylicacid,4,5-dihydro-3-methyl-4-methylene-,methyl
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Overview
Description
3H-Pyrazole-3-carboxylicacid,4,5-dihydro-3-methyl-4-methylene-,methyl is a chemical compound with the molecular formula C7H8N2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazole-3-carboxylicacid,4,5-dihydro-3-methyl-4-methylene-,methyl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a glycine-derived enamino amide with specific reagents to form the desired pyrazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and operational simplicity, ensuring that the compound can be produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazole-3-carboxylicacid,4,5-dihydro-3-methyl-4-methylene-,methyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3H-Pyrazole-3-carboxylicacid,4,5-dihydro-3-methyl-4-methylene-,methyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3H-Pyrazole-3-carboxylicacid,4,5-dihydro-3-methyl-4-methylene-,methyl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrazole ring structure and has been studied for its biological activities.
4-Oxo derivatives of pyrrole-3-carboxylic acids: These compounds have similar structural features and are of interest for their bioactive properties.
Uniqueness
3H-Pyrazole-3-carboxylicacid,4,5-dihydro-3-methyl-4-methylene-,methyl is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 5-methyl-4-methylidene-3H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8-9-7(5,2)6(10)11-3/h1,4H2,2-3H3 |
InChI Key |
XMJCYFWZTZCJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)CN=N1)C(=O)OC |
Origin of Product |
United States |
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